molecular formula C18H15N3 B14493250 Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- CAS No. 64640-77-3

Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-

Cat. No.: B14493250
CAS No.: 64640-77-3
M. Wt: 273.3 g/mol
InChI Key: XJUJNQLHZRQSNB-UHFFFAOYSA-N
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Description

Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-: is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- involves its interaction with specific molecular targets. The indole and tolyl groups may contribute to its binding affinity and specificity towards enzymes or receptors. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole, 3-(4-tolyl)-: Lacks the indole group, which may affect its biological activity.

    Indole, 5-(3-pyrazolyl)-3-(4-tolyl)-: A structural isomer with different substitution patterns.

    Pyrazole, 5-(3-indolyl)-3-phenyl-: Contains a phenyl group instead of a tolyl group.

Uniqueness

Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-: is unique due to the presence of both indole and tolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

64640-77-3

Molecular Formula

C18H15N3

Molecular Weight

273.3 g/mol

IUPAC Name

3-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-1H-indole

InChI

InChI=1S/C18H15N3/c1-12-6-8-13(9-7-12)17-10-18(21-20-17)15-11-19-16-5-3-2-4-14(15)16/h2-11,19H,1H3,(H,20,21)

InChI Key

XJUJNQLHZRQSNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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